molecular formula C2H8ClN3 B135379 1-Methylguanidine hydrochloride CAS No. 21770-81-0

1-Methylguanidine hydrochloride

Cat. No.: B135379
CAS No.: 21770-81-0
M. Wt: 109.56 g/mol
InChI Key: VJQCNCOGZPSOQZ-UHFFFAOYSA-N
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Description

Methylguanidine hydrochloride is a chemical compound with the molecular formula CH₃NHC(=NH)NH₂·HCl. It is a derivative of guanidine and is known for its high basicity and ability to form hydrogen bonds. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

1-Methylguanidine hydrochloride, an alkylated guanidine, primarily targets trypsin . Trypsin is a serine protease involved in digestion, and it plays a crucial role in the breakdown of protein components in the body . It also targets the cytochrome P450 protein in human liver microsomes and hepatocytes . Cytochrome P450 proteins are essential for the metabolism of drugs and other xenobiotics .

Mode of Action

This compound exhibits an inhibitory action against trypsin catalysis . This means it can prevent the breakdown of certain proteins by trypsin . Additionally, it inhibits the metabolism of certain hepatic drugs mediated by the cytochrome P450 protein in human liver microsomes and hepatocytes . This could potentially affect the pharmacokinetics of these drugs .

Biochemical Pathways

Given its inhibitory action on trypsin and cytochrome p450, it’s likely that it impacts protein digestion and drug metabolism pathways .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability

Result of Action

The inhibition of trypsin catalysis by this compound could lead to altered protein digestion . Its inhibition of cytochrome P450-mediated drug metabolism could potentially affect the efficacy and safety of certain hepatic drugs .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be affected by factors such as temperature and pH, although specific details are not available

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylguanidine hydrochloride can be synthesized through several methods. One common method involves the reaction of methylamine with cyanamide in the presence of a catalyst such as scandium(III) triflate. This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions .

Industrial Production Methods: In industrial settings, methylguanidine hydrochloride is often produced by reacting methylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Methylguanidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methylguanidine hydrochloride is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various scientific applications. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177198
Record name Methylguanidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22661-87-6, 21770-81-0
Record name Guanidine, methyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22661-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylguanidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21770-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylguanidine hydrochloride
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Record name 1-Methylguanidine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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